molecular formula C14H12N4 B2615659 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline CAS No. 29214-50-4

4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline

Cat. No.: B2615659
CAS No.: 29214-50-4
M. Wt: 236.278
InChI Key: AEALBFAUDNCOAC-UHFFFAOYSA-N
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Description

4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline is a chemical compound with the molecular formula C14H12N4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Future Directions

The future directions for research on “4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline” could include further investigation into its potential as an anticancer agent . Additionally, more studies are needed to fully understand its mechanism of action and to optimize its physical and chemical properties for potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline typically involves the reaction of aniline derivatives with phenyl-substituted triazoles. . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like copper sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted triazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes and its diverse reactivity make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-9H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEALBFAUDNCOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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